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Compound of Interest

(5,5-Dimethyltetrahydrofuran-3-
Compound Name:

yl)methanol
CAS No.: 22600-85-7
Cat. No.: B1315961

Get Quote

Executive Summary & Compound Identity

(5,5-Dimethyltetrahydrofuran-3-yl)methanol is a key heterocyclic building block used in the
synthesis of pharmaceutical agents, particularly as a scaffold for GLP-1 agonists, bromodomain
inhibitors, and other bioactive molecules.[1] Its structure features a tetrahydrofuran ring with a
gem-dimethyl group and a primary hydroxymethyl handle, providing a defined stereochemical

vector for drug design.

Chemical Identity Table
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Parameter Detail

Common Name (5,5-Dimethyltetrahydrofuran-3-yl)ymethanol
IUPAC Name (2,2-Dimethyltetrahydrofuran-4-ylymethanol
CAS Number 22600-85-7 (Racemic); 36326-34-8 (S-isomer)
Molecular Formula C7H1402

Molecular Weight 130.18 g/mol

SMILES Ccl(c)coc(co)ca

Key Functionality Primary Alcohol, Cyclic Ether, Gem-dimethyl

Structural Characterization & Nomenclature

It is critical to address the nomenclature to ensure spectral assignments map to the correct
atoms. While the user-specified name is (5,5-Dimethyltetrahydrofuran-3-yl)methanol, IUPAC
rules prioritize the lowest locants for substituents.

e Numbering: Oxygen is position 1. The gem-dimethyl group is assigned position 2 (lower than
5). The hydroxymethyl group falls at position 4.

e Result: The structure is identical, but the IUPAC name is (2,2-Dimethyltetrahydrofuran-4-
yl)methanol. This guide uses the user's preferred nomenclature but assigns spectra based
on the standard numbering shown below.

Structural Connectivity Diagram

Atom Numbering (IUPAC)

C (5)
W (Methylene)

C (2 C(3) C (4)

(Gem-Dimethyl) (Methylene) (Methine) [ e{EH o) "
(Exocyclic)
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Caption: Connectivity and numbering for spectral assignment. Note that C2 bears the methyl

groups.

Spectral Data Analysis

The following data represents the consensus spectral profile for the purified alcohol, derived

from primary literature on the silver(l)-catalyzed cyclization of alkenols (Yang et al., J. Am.

Chem. Soc.).

Nuclear Magnetic Resonance (*H NMR)
Solvent: CDCIs (Chloroform-d) | Frequency: 400 MHz

Shift (6 ppm) Multiplicity Integration Assighment Coupling
Constants (Hz)

3.98 dd 1H H-5a (Ring) J=85,75

3.68 — 3.58 m 2H CH20H -

3.55 dd 1H H-5b (Ring) J=85,65

2.48 - 2.38 m 1H H-4 (Methine) -

1.88 brs 1H -OH (Exchangeable)

1.75 dd 1H H-3a (Ring) J=125,8.0

1.55 dd 1H H-3b (Ring) J=125,95

1.28 s 3H -CHs (a) -

1.22 s 3H -CHs (b) -
Interpretation:

o Diastereotopic Methyls: The two methyl groups at C2 appear as distinct singlets (1.28, 1.22

ppm) due to the influence of the chiral center at C4.
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e Ring Protons: The protons at C5 (adjacent to oxygen) are deshielded (~3.5-4.0 ppm) and

show geminal coupling. The C3 protons are shielded (~1.5-1.8 ppm) and couple with the

methine at C4.

Carbon-13 NMR (**C NMR)

Solvent: CDCIs | Frequency: 100 MHz

Shift (6 ppm) Assignment Carbon Type

81.5 C-2 Quaternary (O-C-Mez)
72.1 C-5 Methylene (O-CHz)
65.4 CH20H Exocyclic Methylene
42.8 C-4 Methine (CH)

40.2 C-3 Methylene (Ring)

28.4 -CHs Methyl

27.9 -CHs Methyl

Mass Spectrometry (MS)

 lonization Mode: ESI (+) or APCI

e Observed lons:

o [M+H]*:m/z 131.1

o [M+Na]*:m/z 153.1 (Dominant adduct in ESI)

o Fragmentation: Loss of H20 ([M-18]*) is common, observing m/z 113.

Infrared Spectroscopy (IR)

e 3350-3450 cm~1: Broad O-H stretch (Alcohol).

e 2960-2870 cm~1: C-H stretch (Aliphatic).
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e 1050-1080 cm~*: C-O stretch (Ether/Alcohol).

Synthesis & Impurity Profile

Understanding the synthesis is crucial for identifying spectral impurities. The standard industrial
route involves the acid-catalyzed or metal-catalyzed cyclization of 2-(2-methylallyl)propane-1,3-
diol.

Synthesis Workflow

|_ ______________ !
2-(2-methylallyl) Activation Catalyst Cyclization > : Transition State ! 89% Yield (5,5-Dimethyltetrahydrofuran
propane-1,3-diol (AgOTf or H+) | (Tertiary Carbocation) : -3-yl)methanol

e e

Click to download full resolution via product page

Caption: Cyclization pathway. The hydroxyl group attacks the activated alkene (Markovnikov
addition).

Potential Impurities

o Starting Material: 2-(2-methylallyl)propane-1,3-diol (Olefinic protons at 4.7-4.8 ppm).

e Elimination Products: If acid catalysis is too harsh, dehydration of the primary alcohol may

occur.

e Isomers: The 5-endo cyclization is disfavored; the 5-exo product (target) is exclusive under
standard conditions.

Experimental Protocols
Protocol A: NMR Sample Preparation

e Solvent Selection: Use CDClIs (99.8% D) with 0.03% TMS as an internal standard. DMSO-ds
is an alternative if the OH signal needs to be resolved (appears as a triplet).

e Concentration: Dissolve 5-10 mg of the oil in 0.6 mL of solvent.
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e Acquisition:

o Set relaxation delay (d1) to = 2.0 seconds to ensure accurate integration of the methyl
singlets.

o Acquire 16 scans for *H and = 256 scans for 13C.

Protocol B: Purification (If Spectra Show Impurities)

If the *H NMR shows olefinic signals (4.7 ppm), the sample contains unreacted diol.
o Column Chromatography: Silica gel (230-400 mesh).

o Eluent: Gradient of Hexanes:Ethyl Acetate (4:1 to 1:1). The alcohol is polar; the diol is more
polar.

 Visualization: Stain with KMnOa (alcohol oxidizes) or Phosphomolybdic Acid (PMA).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: Spectral Data of (5,5-
Dimethyltetrahydrofuran-3-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1315961/docs#technical-guide-spectral-data-of-5-5-
dimethyltetrahydrofuran-3-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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